molecular formula C24H22N2O3 B11566407 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11566407
M. Wt: 386.4 g/mol
InChI Key: DTVONVNDDWQJTO-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions: The benzoxazole ring is then subjected to electrophilic substitution reactions to introduce the methyl and phenoxy groups at the desired positions.

    Acetamide Formation: The final step involves the reaction of the substituted benzoxazole with an appropriate acylating agent to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring’s fluorescent properties.

    Medicine: Explored for its potential therapeutic effects, including antifungal, antiallergic, and antitumoral activities.

    Industry: Utilized in the development of optical brighteners and other functional materials.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog with a benzoxazole ring.

    Benzisoxazole: An analog with a nitrogen atom in position 2.

    Benzimidazole: An analog with the oxygen replaced by a nitrogen.

    Benzothiazole: An analog with the oxygen replaced by a sulfur.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both benzoxazole and acetamide functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H22N2O3/c1-15-11-12-18(13-16(15)2)28-14-23(27)25-20-9-6-7-19(17(20)3)24-26-21-8-4-5-10-22(21)29-24/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

DTVONVNDDWQJTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3)C

Origin of Product

United States

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